molecular formula C11H14BrN B12892677 2-(2-Bromophenyl)-4-methylpyrrolidine

2-(2-Bromophenyl)-4-methylpyrrolidine

Cat. No.: B12892677
M. Wt: 240.14 g/mol
InChI Key: SISAZVNXESWBMF-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-4-methylpyrrolidine is an organic compound characterized by a brominated phenyl group attached to a pyrrolidine ring. This structure imparts unique chemical properties, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)-4-methylpyrrolidine typically involves organic reactions such as substitution and cyclization. One common method includes the reaction of 2-bromoiodobenzene with a pyrrolidine derivative under palladium-catalyzed conditions . This method ensures high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromophenyl)-4-methylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(2-Bromophenyl)-4-methylpyrrolidine has significant applications in scientific research, particularly in medicinal chemistry and material science . Some notable applications include:

    Drug Discovery: The compound is used as a building block in the synthesis of inhibitors for enzymes like Amyloid Binding Alcohol Dehydrogenase (ABAD) and Bcl-2, which are relevant in treating Alzheimer’s disease and cancer.

    Material Science: Its unique chemical properties make it valuable in the development of new materials with specific functionalities.

    Biological Research: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets. For instance, as an ABAD inhibitor, it modulates the enzyme’s activity by binding to its active site, thereby preventing the enzyme from catalyzing its normal reactions . This non-competitive inhibition is crucial in the therapeutic effects observed in Alzheimer’s disease and cancer treatments.

Comparison with Similar Compounds

Uniqueness: 2-(2-Bromophenyl)-4-methylpyrrolidine stands out due to its specific substitution pattern, which imparts unique reactivity and stability. The presence of the methyl group on the pyrrolidine ring enhances its bioactivity and makes it a more versatile compound in various applications.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

2-(2-bromophenyl)-4-methylpyrrolidine

InChI

InChI=1S/C11H14BrN/c1-8-6-11(13-7-8)9-4-2-3-5-10(9)12/h2-5,8,11,13H,6-7H2,1H3

InChI Key

SISAZVNXESWBMF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=CC=CC=C2Br

Origin of Product

United States

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